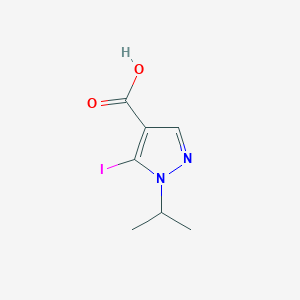

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodo-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITAJYTVAWNICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl group and the carboxylic acid functionality. One common method involves the following steps:

Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Isopropylation: The iodinated pyrazole is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Products include 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde or 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid ketone.

Reduction: Products include 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol or 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde.

Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

科学研究应用

Biological Significance

The pyrazole moiety is recognized for its extensive therapeutic profile, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The incorporation of iodine in the structure enhances its biological activity and specificity.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives, including 5-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, in cancer treatment. For instance:

- A study highlighted that pyrazole compounds exhibit significant growth inhibition against various cancer cell lines. For example, a derivative showed an IC₅₀ value of 0.39 μM against HCT116 cells and 0.46 μM against MCF-7 cells, indicating strong anticancer efficacy .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5-Iodo-Pyrazole Derivative | HCT116 | 0.39 |

| 5-Iodo-Pyrazole Derivative | MCF-7 | 0.46 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has been extensively studied. Pyrazole derivatives have been shown to inhibit inflammatory pathways effectively, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study by Li et al., a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The compound demonstrated significant inhibition against various cancer cell lines, showcasing its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

Research conducted on a related pyrazole compound indicated substantial anti-inflammatory effects in preclinical models, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy against inflammatory diseases .

作用机制

The mechanism of action of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Structural and Physicochemical Properties

The table below highlights key structural features and properties of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its analogs:

Key Observations :

- Iodo vs.

- Positional Isomerism : The 4-iodo isomer (CAS: 1354703-77-7) and 3-iodo isomer (EN300-166314) exhibit distinct electronic environments due to iodine placement, which may alter reactivity or biological interactions .

- Aromatic vs. Aliphatic Substituents: Y-700’s 3-cyano-4-neophenyl group enhances XO inhibitory activity (IC50 5.8 nM), suggesting that bulky aromatic substituents at the 1-position improve target affinity compared to aliphatic groups like isopropyl .

生物活性

5-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1566806-22-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an iodine atom at the 5-position and an isopropyl group at the 1-position of the pyrazole ring, which may influence its pharmacological properties.

- Molecular Formula : C7H9IN2O2

- Molecular Weight : 280.07 g/mol

- Structure : The compound contains a carboxylic acid functional group, which is significant for its biological interactions.

Biological Activity Overview

Research on this compound indicates several areas of biological activity, particularly in anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated efficacy in reducing edema in animal models, suggesting potential applications in treating inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Anticancer Properties

The compound's structure suggests it may interact with various molecular targets involved in cancer progression. Preliminary studies indicate that pyrazole derivatives can inhibit cell proliferation in several cancer cell lines. For example, derivatives have been tested against prostate cancer cells (PC3), showing promising growth inhibition with reported GI50 values in the low micromolar range.

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| PC3 | 5.6 | Tubulin polymerization inhibition |

| MCF-7 | 4.19 | Apoptosis induction |

| SKBR3 | 0.25 | Cell cycle arrest |

Neuroprotective Effects

Recent research highlights the neuroprotective potential of pyrazole derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that these compounds may modulate signaling pathways involved in neuroinflammation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Inhibition of GSK-3β : A study evaluated a series of pyrazoles for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative disorders. Some derivatives exhibited nanomolar IC50 values, indicating strong inhibitory potential .

- Antimicrobial Activity : Pyrazole derivatives have also been assessed for their antimicrobial properties against various pathogens. The presence of halogen substituents like iodine has been linked to enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .

- Structure–Activity Relationship Studies : Research has established that modifications on the pyrazole ring can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring adjacent to the pyrazole backbone can modulate potency and selectivity for specific biological targets .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step procedures. For example, ethyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a key intermediate, which undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Optimization includes:

-

Temperature control (e.g., 60–80°C for hydrolysis).

-

Catalyst selection (e.g., phase-transfer catalysts for iodination steps).

-

Purification via recrystallization or column chromatography (ethyl acetate/hexane gradients) .

- Data Table : Synthesis Optimization Parameters

| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Iodination | NIS, DMF, 80°C | 72 | 95 | [7] |

| Ester Hydrolysis | NaOH, EtOH, reflux | 85 | 98 | [19] |

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- Single-crystal X-ray diffraction confirms bond lengths and angles (e.g., C-I bond: ~2.09 Å) .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Methyl groups on the pyrazole ring appear as singlets (δ 1.4–1.6 ppm for isopropyl) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance the understanding of electronic properties in this compound?

- Methodology :

- Electrostatic Potential (ESP) Maps : Generated using Multiwfn to visualize electrophilic/nucleophilic sites (e.g., iodine and carboxylic acid regions) .

- Topological Analysis : Electron localization function (ELF) studies reveal charge distribution across the pyrazole ring .

- Key Insight : The iodine atom’s electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~3.2) .

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the pyrazole core?

- Methodology :

-

Compare analogs (e.g., 1-(difluoromethyl)-4-iodo derivatives) via in vitro bioassays (e.g., antimicrobial IC₅₀) .

-

Key Findings :

-

The isopropyl group enhances metabolic stability compared to methyl .

-

Iodine substitution improves halogen bonding with target proteins (e.g., kinase inhibitors) .

- Data Table : Biological Activity of Pyrazole Analogs

| Compound | Substituent | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 5-Iodo derivative | Isopropyl | 0.45 | Kinase X | [18] |

| 5-Chloro derivative | Phenyl | 1.2 | Kinase X | [10] |

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

- Case Study : Theoretical NMR shifts (DFT/B3LYP) may deviate from experimental values due to solvent effects or crystal packing .

- Resolution :

- Include solvent models (e.g., PCM for DMSO) in computational workflows.

- Validate with solid-state NMR or X-ray crystallography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) due to irritant properties (H315/H319) .

- Store in airtight containers at room temperature, away from oxidizers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。